4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
Overview
Description
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is an organic compound with a molecular formula of C11H17N3O·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a dimethylaminoethyl group, and a benzamide moiety.
Mechanism of Action
Mode of Action
It’s known that the compound forms an ion-associate complex when reacted with sodium tetraphenyl borate . This complex formation is crucial for understanding the interactions between bioactive molecules and receptors .
Result of Action
The 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride complex has shown good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide sulfate
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
Uniqueness
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is unique due to its specific structural features, such as the presence of both amino and dimethylaminoethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8,12H2,1-2H3,(H,13,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPFOIQEKQFSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1828563-21-8 | |
Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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